

# LRK-4189: A Novel PIP4K2C Degrader Inducing Apoptosis in Cancer Cells

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **LRK-4189**

Cat. No.: **B15543668**

[Get Quote](#)

## An In-depth Technical Guide for Researchers and Drug Development Professionals

Cambridge, MA – December 7, 2025 – A promising new agent in the oncology pipeline, **LRK-4189**, is showing significant potential in the treatment of difficult-to-treat cancers, particularly microsatellite stable (MSS) colorectal cancer (CRC). Developed by Larkspur Biosciences, **LRK-4189** is a first-in-class, orally bioavailable, and selective degrader of the lipid kinase Phosphatidylinositol 5-Phosphate 4-Kinase Type II Gamma (PIP4K2C). This technical guide provides a comprehensive overview of the core mechanism, preclinical data, and experimental methodologies associated with **LRK-4189**-induced apoptosis in cancer cells.

## Introduction to **LRK-4189** and its Target: PIP4K2C

Cancer cells employ various strategies to evade programmed cell death, or apoptosis, a critical process for tissue homeostasis. One such survival mechanism involves the lipid kinase PIP4K2C, which is associated with poor outcomes in several cancers, including colorectal and breast cancer.<sup>[1][2]</sup> PIP4K2C is co-opted by cancer cells to enhance their fitness, enabling them to evade immune surveillance and adapt to cellular stress.<sup>[3][4]</sup>

**LRK-4189** is a novel therapeutic agent designed as a proteolysis-targeting chimera (PROTAC) that selectively targets PIP4K2C for degradation.<sup>[5]</sup> By eliminating PIP4K2C, **LRK-4189** triggers intrinsic apoptotic pathways within cancer cells and stimulates an anti-tumor immune

response through the activation of interferon signaling.[\[4\]](#)[\[6\]](#) This dual mechanism of action makes **LRK-4189** a compelling candidate for cancer therapy.

## Quantitative Preclinical Data

**LRK-4189** has demonstrated potent and selective degradation of PIP4K2C, leading to significant anti-tumor activity in preclinical models. The following tables summarize the key quantitative findings from in vitro and in vivo studies.

**Table 1: In Vitro Activity of LRK-4189**

| Parameter                             | Cell Line                                   | Value                             | Reference           |
|---------------------------------------|---------------------------------------------|-----------------------------------|---------------------|
| DC50 (Degradation Concentration 50%)  | MOLT4 (human acute lymphoblastic leukemia)  | 1.9 nM                            | <a href="#">[7]</a> |
| PIP4K2C Degradation                   | Cancer Cell Lines                           | Complete within 1 hour            | <a href="#">[7]</a> |
| Tumor Cell Line Inhibition            | Colorectal Cancer (CRC) Cell Lines          | 11 out of 15 cell lines inhibited | <a href="#">[7]</a> |
| Response in Patient-Derived Spheroids | Primary Human CRC Patient-Derived Spheroids | 50% of samples responded          | <a href="#">[4]</a> |

**Table 2: In Vivo Efficacy of LRK-4189 in a Mouse Model of MSS CRC**

| Treatment Group               | Dose          | Mean Tumor Volume (mm <sup>3</sup> ) | Reference |
|-------------------------------|---------------|--------------------------------------|-----------|
| Vehicle Control               | -             | ~1000                                | [7]       |
| LRK-4189                      | 1 mg/kg       | ~800                                 | [7]       |
| LRK-4189                      | 5 mg/kg       | <400                                 | [7]       |
| LRK-4189                      | 15 mg/kg      | <400                                 | [7]       |
| PIP4K2C Degradation in Tumors | Not Specified | >95%                                 | [7]       |

## Signaling Pathways of LRK-4189-Induced Apoptosis

The primary mechanism of action of **LRK-4189** is the targeted degradation of PIP4K2C. This event initiates a cascade of downstream signaling events culminating in cancer cell apoptosis and immune activation.

### Intrinsic Apoptosis Pathway

The degradation of PIP4K2C disrupts the survival signaling that cancer cells rely on, leading to the activation of the intrinsic, or mitochondrial, pathway of apoptosis. While the precise molecular links are still under investigation, the loss of PIP4K2C is believed to create a state of cellular stress that triggers the release of pro-apoptotic factors from the mitochondria, ultimately leading to caspase activation and cell death.



[Click to download full resolution via product page](#)

Caption: **LRK-4189** mediated degradation of PIP4K2C leading to intrinsic apoptosis.

## Activation of Interferon Signaling

In addition to inducing direct cell death, the degradation of PIP4K2C by **LRK-4189** activates interferon signaling pathways.<sup>[4]</sup> This leads to the production of interferons, which can enhance the anti-tumor immune response by recruiting and activating immune cells, such as natural killer (NK) cells and cytotoxic T lymphocytes, to the tumor microenvironment.



[Click to download full resolution via product page](#)

Caption: Activation of interferon signaling by **LRK-4189**.

# Experimental Protocols

The following are detailed methodologies for key experiments to assess the effects of **LRK-4189** on cancer cells.

## Cell Viability Assay (MTT Assay)

This protocol is for determining the dose-dependent effect of **LRK-4189** on the viability of cancer cells.

Materials:

- Cancer cell lines of interest
- Complete culture medium
- **LRK-4189** (dissolved in a suitable solvent, e.g., DMSO)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
- 96-well plates
- Microplate reader

Procedure:

- Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100  $\mu$ L of complete culture medium.
- Incubate the plate overnight at 37°C in a humidified 5% CO<sub>2</sub> incubator to allow for cell attachment.
- Prepare serial dilutions of **LRK-4189** in complete culture medium.
- Remove the medium from the wells and add 100  $\mu$ L of the **LRK-4189** dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent

used to dissolve **LRK-4189**).

- Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
- Add 20  $\mu$ L of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
- Carefully remove the medium and add 150  $\mu$ L of solubilization solution to each well to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.



[Click to download full resolution via product page](#)

Caption: Workflow for the MTT cell viability assay.

## Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for quantifying the percentage of apoptotic and necrotic cells following treatment with **LRK-4189** using flow cytometry.

### Materials:

- Cancer cells treated with **LRK-4189**
- Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
- Phosphate-buffered saline (PBS)
- Flow cytometer

### Procedure:

- Induce apoptosis in cancer cells by treating them with the desired concentration of **LRK-4189** for a specified time. Include an untreated control.
- Harvest the cells (including any floating cells in the medium) and wash them twice with cold PBS.
- Resuspend the cell pellet in 1X Binding Buffer at a concentration of  $1 \times 10^6$  cells/mL.
- Transfer 100  $\mu$ L of the cell suspension ( $1 \times 10^5$  cells) to a flow cytometry tube.
- Add 5  $\mu$ L of Annexin V-FITC and 5  $\mu$ L of PI to the cell suspension.
- Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
- Add 400  $\mu$ L of 1X Binding Buffer to each tube.
- Analyze the cells by flow cytometry within one hour.
  - Viable cells: Annexin V-negative and PI-negative
  - Early apoptotic cells: Annexin V-positive and PI-negative

- Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
- Necrotic cells: Annexin V-negative and PI-positive

## Western Blotting for PIP4K2C Degradation

This protocol is for detecting the degradation of PIP4K2C protein in cancer cells after treatment with **LRK-4189**.

### Materials:

- Cancer cells treated with **LRK-4189**
- Lysis buffer (e.g., RIPA buffer) with protease inhibitors
- BCA protein assay kit
- SDS-PAGE gels
- Transfer buffer
- PVDF or nitrocellulose membrane
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibody against PIP4K2C
- Primary antibody against a loading control (e.g.,  $\beta$ -actin or GAPDH)
- HRP-conjugated secondary antibody
- Chemiluminescent substrate
- Imaging system

### Procedure:

- Treat cancer cells with various concentrations of **LRK-4189** for different time points.

- Lyse the cells in lysis buffer and determine the protein concentration using a BCA assay.
- Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
- Separate the proteins by SDS-PAGE.
- Transfer the separated proteins to a PVDF or nitrocellulose membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with the primary anti-PIP4K2C antibody overnight at 4°C.
- Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again with TBST.
- Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
- Strip the membrane and re-probe with the loading control antibody to ensure equal protein loading.

## Clinical Development

**LRK-4189** has entered a Phase 1 clinical trial in the fourth quarter of 2025.<sup>[8][9]</sup> The single-ascending dose study is evaluating the safety, tolerability, pharmacokinetics, and pharmacodynamics of **LRK-4189** in healthy volunteers.<sup>[1]</sup> This marks a significant step forward in the clinical development of this promising new cancer therapy.

## Conclusion

**LRK-4189** represents a novel and targeted approach to cancer therapy. By selectively degrading PIP4K2C, it induces apoptosis in cancer cells and activates the immune system to fight the tumor. The robust preclinical data, including potent in vitro activity and significant in vivo efficacy, underscore the therapeutic potential of **LRK-4189**. The ongoing Phase 1 clinical trial will provide crucial insights into its safety and activity in humans, paving the way for its potential use in treating patients with MSS colorectal cancer and other solid tumors.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Larkspur Biosciences Begins Dosing in Clinical Study of [globenewswire.com]
- 2. Larkspur Biosciences Announces Discovery of LRK-4189, a First-in-Class Degrader of the Lipid Kinase PIP4K2C, for the Treatment of Microsatellite Stable (MSS) Colorectal Cancer at the ACS Fall 2025 Meeting - BioSpace [biospace.com]
- 3. Larkspur Biosciences Announces Discovery of LRK-4189, a [globenewswire.com]
- 4. Discovery of LRK-4189, a first-in-class degrader of the lipid kinase PIP4K2C for the treatment of Microsatellite Stable (MSS) Colorectal Carcinoma - American Chemical Society [acs.digitellinc.com]
- 5. larkspur.bio [larkspur.bio]
- 6. Discovery of LRK-4189, a first-in-class degrader of the lipid kinase PIP4K2C for the treatment of Microsatellite Stable (MSS) Colorectal Carcinoma - ACS Fall 2025 - American Chemical Society [acs.digitellinc.com]
- 7. LRK-4189 shows promise for microsatellite stable CRC | BioWorld [bioworld.com]
- 8. 1stoncology.com [1stoncology.com]
- 9. jitc.bmj.com [jitc.bmj.com]
- To cite this document: BenchChem. [LRK-4189: A Novel PIP4K2C Degrader Inducing Apoptosis in Cancer Cells]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b15543668#lrk-4189-induced-apoptosis-in-cancer-cells>

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)